[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
Overview
Description
[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate is a chemical compound with the molecular formula C17H14O3 It is a derivative of naphthalene and benzoic acid, characterized by the presence of a hydroxy group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate typically involves the esterification of (1R,2R)-1-hydroxy-1,2-dihydronaphthalene with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of (1R,2R)-1-oxo-1,2-dihydronaphthalen-2-yl benzoate.
Reduction: Formation of (1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl benzyl alcohol.
Substitution: Formation of nitro or bromo derivatives of the compound.
Scientific Research Applications
[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzoate ester moiety can undergo hydrolysis, releasing benzoic acid, which may exert biological effects through various pathways .
Comparison with Similar Compounds
[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate can be compared with other similar compounds, such as:
(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl propionate: Similar structure but with a propionate ester.
(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl butyrate: Similar structure but with a butyrate ester.
Properties
IUPAC Name |
[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-11,15-16,18H/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGSBYSSVSBBBO-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C=CC3=CC=CC=C3C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2C=CC3=CC=CC=C3[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432311 | |
Record name | [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337376-51-9 | |
Record name | [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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